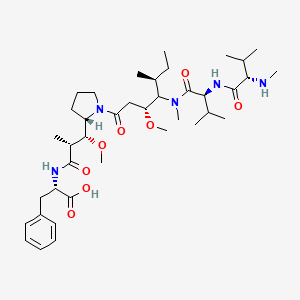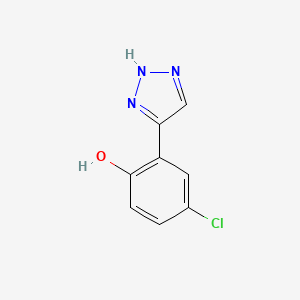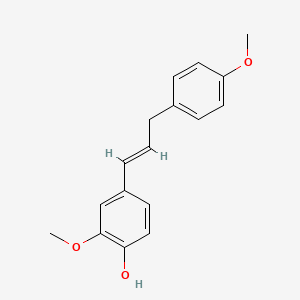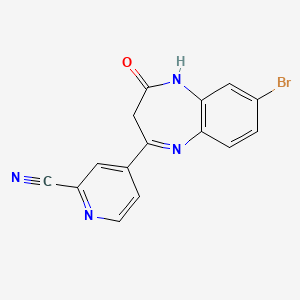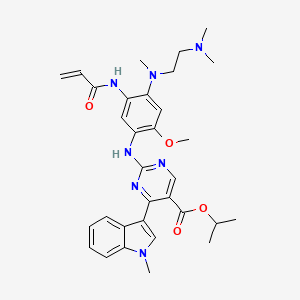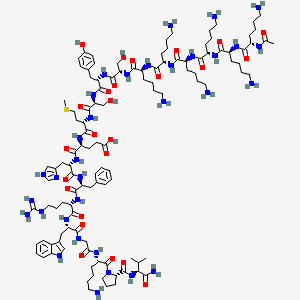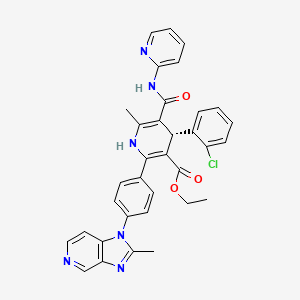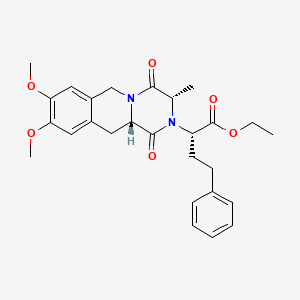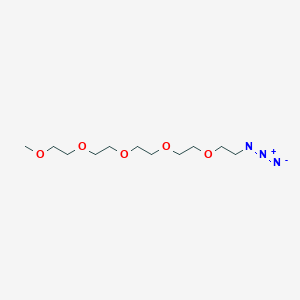
间-PEG5-叠氮化物
描述
m-PEG5-azide: is a compound that serves as a polyethylene glycol-based linker, primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains an azide group, which is highly reactive and can participate in click chemistry reactions. This compound is crucial for forming PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
科学研究应用
m-PEG5-azide has a wide range of scientific research applications, including:
作用机制
Target of Action
m-PEG5-azide is a PEG-based PROTAC linker . The primary targets of m-PEG5-azide are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins.
Mode of Action
m-PEG5-azide operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathway primarily affected by m-PEG5-azide is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking a target protein to an E3 ubiquitin ligase, m-PEG5-azide facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The primary result of m-PEG5-azide’s action is the selective degradation of target proteins . By facilitating the ubiquitination of these proteins, m-PEG5-azide enables their recognition and degradation by the proteasome. This can lead to changes in cellular processes regulated by these proteins.
生化分析
Biochemical Properties
m-PEG5-azide plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with enzymes and proteins through its Azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction is crucial for the formation of PROTACs.
Cellular Effects
The effects of m-PEG5-azide on cells are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, m-PEG5-azide, as a component of PROTACs, can influence cell function by affecting the degradation of target proteins.
Molecular Mechanism
m-PEG5-azide exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . It participates in the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups, leading to the formation of PROTACs . These PROTACs then interact with target proteins, leading to their degradation.
Temporal Effects in Laboratory Settings
The effects of m-PEG5-azide over time in laboratory settings are largely dependent on its role in the synthesis of PROTACs . As a component of PROTACs, its stability and degradation would be closely tied to the stability and degradation of the PROTACs themselves.
Dosage Effects in Animal Models
The effects of m-PEG5-azide at different dosages in animal models would be related to its role in the synthesis of PROTACs . As the concentration of m-PEG5-azide increases, the concentration of PROTACs would also increase, potentially leading to an increase in the degradation of target proteins.
Metabolic Pathways
m-PEG5-azide is involved in the metabolic pathways related to the synthesis of PROTACs . It interacts with enzymes and cofactors during the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), which is a key step in the formation of PROTACs .
Transport and Distribution
The transport and distribution of m-PEG5-azide within cells and tissues would be closely related to its role in the synthesis of PROTACs . As a component of PROTACs, it would be transported and distributed alongside these molecules.
Subcellular Localization
The subcellular localization of m-PEG5-azide would be determined by its role in the synthesis of PROTACs . As a component of PROTACs, it would likely be found in the same subcellular locations as these molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-azide typically involves the reaction of a polyethylene glycol (PEG) chain with an azide group. The process can be summarized as follows:
Starting Material: The synthesis begins with a PEG chain, which is functionalized with a terminal hydroxyl group.
Activation: The hydroxyl group is activated using a suitable reagent, such as tosyl chloride, to form a tosylate intermediate.
Industrial Production Methods: Industrial production of m-PEG5-azide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the PEG and azide reagents.
Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions: m-PEG5-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group in m-PEG5-azide can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): m-PEG5-azide can also undergo SPAAC reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper (I) catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes DBCO or BCN-containing molecules without the need for a catalyst.
Major Products: The major products formed from these reactions are triazole-linked compounds, which are stable and have various applications in bioconjugation and drug development .
相似化合物的比较
Azido-PEG5-azide: Similar to m-PEG5-azide but contains two azide groups, allowing for dual functionalization.
Mal-PEG5-azide: Contains a maleimide group in addition to the azide group, enabling conjugation with thiol-containing molecules.
Uniqueness: m-PEG5-azide is unique due to its single azide group, which provides a balance between reactivity and stability. This makes it particularly suitable for applications in PROTAC synthesis and bioconjugation, where precise control over molecular interactions is essential .
属性
IUPAC Name |
1-azido-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O5/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-13-14-12/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQHYZOCCBXIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


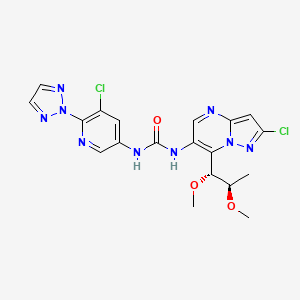
![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)

